molecular formula C51H45N8O3S+3 B10752326 TMPyP4 tosylate

TMPyP4 tosylate

Cat. No.: B10752326
M. Wt: 850.0 g/mol
InChI Key: LZWDWCBCNUIVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is commonly used as a photosensitizer and a modulator of nucleic acid secondary structure stability . This compound has garnered significant attention in scientific research due to its diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMPyP4 tosylate typically involves the reaction of pyridine with formaldehyde and pyrrole under acidic conditions to form the porphyrin core. This core is then methylated to introduce the N-methyl groups. The final step involves the tosylation of the compound to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

TMPyP4 tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various porphyrin derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high specificity for G-quadruplex structures and its ability to stabilize nucleic acid secondary structures more effectively than its analogs. This makes it particularly valuable in research focused on DNA and RNA interactions, as well as in the development of therapeutic agents targeting nucleic acid structures .

Properties

Molecular Formula

C51H45N8O3S+3

Molecular Weight

850.0 g/mol

IUPAC Name

4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H37N8.C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);2-5H,1H3,(H,8,9,10)/q+3;

InChI Key

LZWDWCBCNUIVSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3

Origin of Product

United States

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